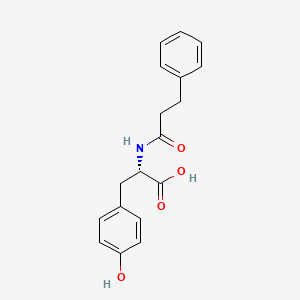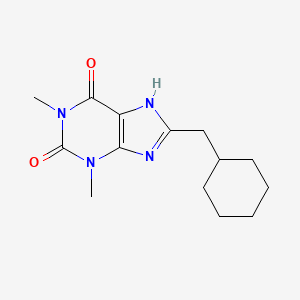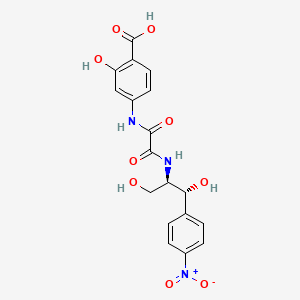![molecular formula C23H25FO4 B14438008 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate CAS No. 79945-42-9](/img/structure/B14438008.png)
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a propylcyclohexane moiety, and a benzoate ester linkage, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate typically involves the esterification of 4-fluorophenol with 4-(4-propylcyclohexane-1-carbonyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the ester linkage may undergo hydrolysis to release active metabolites. The propylcyclohexane moiety can contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenyl 4-(trans-4-propylcyclohexyl carbonyloxy)benzoate
- trans-4-(4-Fluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate stands out due to its unique combination of structural features, including the fluorophenyl group, which can enhance binding interactions, and the propylcyclohexane moiety, which contributes to its lipophilicity. These properties make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
79945-42-9 |
|---|---|
Formule moléculaire |
C23H25FO4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-(4-propylcyclohexanecarbonyl)oxybenzoate |
InChI |
InChI=1S/C23H25FO4/c1-2-3-16-4-6-17(7-5-16)22(25)27-20-12-8-18(9-13-20)23(26)28-21-14-10-19(24)11-15-21/h8-17H,2-7H2,1H3 |
Clé InChI |
ATSCNFHKDIWQJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


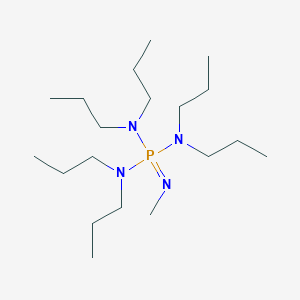
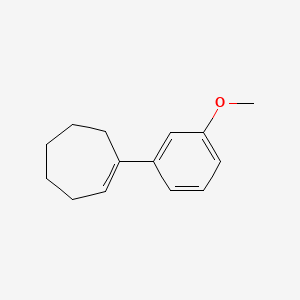
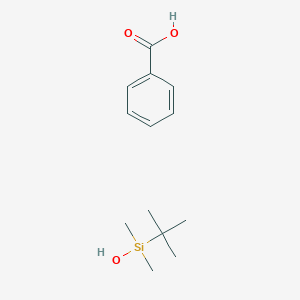
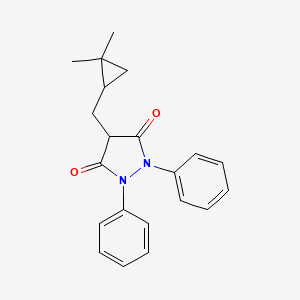
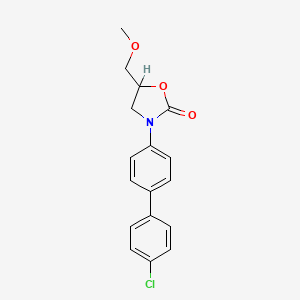
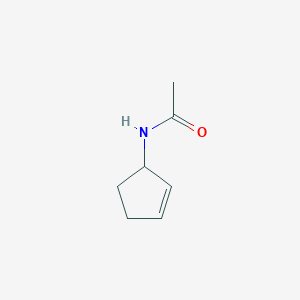
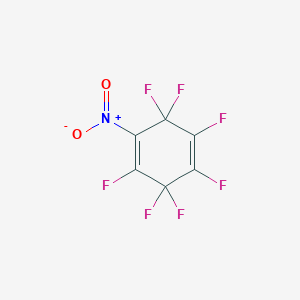

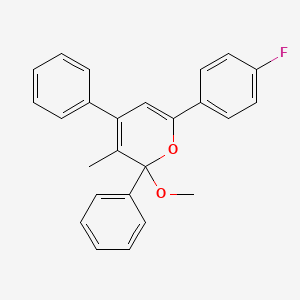
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
